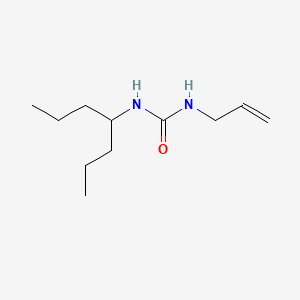

Urea, 1-allyl-3-(4-heptyl)-

Description

Contextualizing Urea-Based Scaffolds in Organic Synthesis and Beyond

The urea (B33335) functional group, with its carbonyl group flanked by two amine groups, is a unique structural feature. ontosight.ai It is a polar molecule capable of acting as both a hydrogen bond donor and acceptor, which influences physical properties like solubility and melting point. ontosight.aichemeo.com In organic synthesis, ureas serve as pivotal intermediates for creating more complex molecules, including heterocyclic compounds. nih.gov Beyond the laboratory, substituted ureas have found a wide array of applications. ontosight.ai They are utilized as agricultural chemicals, such as herbicides and pesticides, due to their inherent biological activity. ontosight.ainih.gov In the pharmaceutical realm, they function as intermediates in the synthesis of drugs and are themselves components of therapeutically active agents. ontosight.aigoogle.com For instance, certain acyl-urea compounds have been investigated as promising anticonvulsants. google.com Furthermore, their reactivity makes them valuable components in the manufacturing of polymers, plastics, and resins. ontosight.ai

Significance of 1-Allyl-3-(4-heptyl)urea within Advanced Chemical Research Paradigms

While specific research on 1-allyl-3-(4-heptyl)urea is notably limited in published literature, its chemical structure suggests potential significance in several research areas. uni.lu The molecule combines three key functional components: the urea backbone, a reactive allyl group, and a lipophilic 4-heptyl group. ontosight.aiontosight.ai

The presence of the allyl group, an unsaturated hydrocarbon, introduces a site of reactivity. ontosight.ai Its double bond can participate in various chemical reactions, such as additions, which could be exploited for polymerization or for grafting the molecule onto other structures. ontosight.ai The heptyl group, a long-chain alkyl group, imparts significant hydrophobicity and lipophilicity to the molecule. ontosight.ai This property is crucial as it influences the compound's solubility and its ability to interact with non-polar environments, such as cell membranes. ontosight.airesearchgate.net Lipophilicity is a key parameter in drug design, affecting absorption, distribution, and metabolism. researchgate.netmdpi.com The combination of a reactive handle (allyl group) and a lipophilic tail (heptyl group) on a polar urea scaffold makes 1-allyl-3-(4-heptyl)urea an interesting candidate for studies in material science and medicinal chemistry.

Current Research Landscape and Gaps in the Academic Exploration of Lipophilic Allyl-Urea Systems

The academic landscape includes research on various substituted ureas, including those with allyl and lipophilic moieties. For example, studies on 1,3-disubstituted ureas with bicyclic lipophilic groups have shown them to be potent inhibitors of soluble epoxide hydrolase and to possess antiviral properties. nih.gov Other research has explored compounds like 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea (B124793), a sulfur analog of urea, for its potential analgesic activities. unair.ac.id These studies underscore a recurring theme: the combination of a urea or thiourea core with lipophilic and other functional groups can lead to significant biological activity. nih.govunair.ac.id

However, a clear gap exists in the exploration of structurally simpler, non-aromatic lipophilic allyl-ureas. Much of the existing research focuses on ureas with more complex or aromatic lipophilic substituents. nih.govsigmaaldrich.comsigmaaldrich.com The specific compound, 1-allyl-3-(4-heptyl)urea, with its straight-chain alkyl lipophilic group, represents a fundamental structure within this class that remains largely unexamined. uni.lu The lack of experimental data for this compound highlights a void in the systematic exploration of how simple alkyl chain lipophilicity, in combination with an allyl group, modulates the properties and potential applications of the urea scaffold.

Overview of Research Objectives and Contributions for 1-Allyl-3-(4-heptyl)urea

Given the gap in the current research landscape, a clear set of research objectives can be formulated for 1-allyl-3-(4-heptyl)urea. The primary objective would be the development of a reliable synthetic route to produce the compound, followed by its full chemical characterization. Common methods for synthesizing asymmetric ureas, such as the reaction of an amine with an isocyanate, could be explored. nih.gov

Following a successful synthesis, a key objective would be to determine the compound's fundamental physicochemical properties, including its experimental lipophilicity (logP value), solubility in various solvents, and thermal stability. A subsequent phase of research would involve screening 1-allyl-3-(4-heptyl)urea for various biological activities. Based on the known applications of related compounds, it could be tested for herbicidal, antifungal, or antibacterial properties. ontosight.ainih.gov Furthermore, its potential as an inhibitor for enzymes targeted by other lipophilic ureas could be investigated. nih.gov

The contributions of such research would be significant. It would provide the first detailed academic study of this specific compound, filling a tangible gap in the literature. The experimental data generated would be valuable for quantitative structure-activity relationship (QSAR) studies, which use physicochemical properties like lipophilicity to predict biological activity. researchgate.netmdpi.com Ultimately, a thorough investigation of 1-allyl-3-(4-heptyl)urea would contribute to a more comprehensive understanding of how modulating lipophilicity and reactivity in simple urea derivatives can lead to the development of new functional molecules.

Compound Data Tables

Table 1: Chemical and Physical Properties of Urea, 1-allyl-3-(4-heptyl)-

| Property | Value | Source |

| Molecular Formula | C11H22N2O | uni.lu |

| IUPAC Name | 1-heptan-4-yl-3-prop-2-enylurea | uni.lu |

| Molecular Weight | 198.31 g/mol | uni.lu |

| Monoisotopic Mass | 198.17322 Da | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

| SMILES | CCCC(CCC)NC(=O)NCC=C | uni.lu |

| InChI Key | ZUQYRNJZPLAUMM-UHFFFAOYSA-N | uni.lu |

Table 2: General Properties of Urea (Parent Compound)

| Property | Value | Source |

| CAS Number | 57-13-6 | chemeo.com |

| Molecular Formula | CH4N2O | chemeo.com |

| Molecular Weight | 60.06 g/mol | scispace.com |

| Physical State | Solid | chemeo.com |

| Hydrogen Bond Donors | 2 | scispace.com |

| Hydrogen Bond Acceptors | 2 | scispace.com |

Structure

3D Structure

Properties

CAS No. |

40755-07-5 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

1-heptan-4-yl-3-prop-2-enylurea |

InChI |

InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14) |

InChI Key |

ZUQYRNJZPLAUMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyl 3 4 Heptyl Urea and Analogues

Strategic Functionalization and Synthesis of 4-Heptylamine Precursors

4-Heptylamine, also known as (heptan-4-yl)amine or 1-propylbutanamine, is the branched alkyl precursor for the target urea (B33335). guidechem.comcymitquimica.com Its synthesis can be achieved through several established laboratory methods. A common and effective route is the reductive amination of heptan-4-one . In this process, heptan-4-one is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced without isolation to the corresponding primary amine, 4-heptylamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation.

Another classical method involves the reduction of an oxime. Heptan-4-one can be converted to heptan-4-one oxime by reacting it with hydroxylamine. The subsequent reduction of the oxime with a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation yields 4-heptylamine.

Table 3: Selected Synthetic Routes to 4-Heptylamine

| Starting Material | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| Heptan-4-one | Ammonia, H₂, Raney Nickel/Pd/C | Reductive Amination | A direct, one-pot method suitable for scale-up. |

| Heptan-4-one | Hydroxylamine, then LiAlH₄ or Na/Ethanol | Oxime Formation and Reduction | A two-step but reliable laboratory-scale synthesis. |

Allylic Amine Synthesis and Stereoselective Incorporation Techniques

Allylamine (B125299) is the simplest allylic amine precursor. However, the synthesis of more complex or chiral allylic amines allows for the creation of a diverse range of 1-allyl-3-(4-heptyl)urea analogs. Stereoselective synthesis is particularly important as the spatial arrangement of substituents can dramatically influence biological activity.

Several advanced methods exist for the stereoselective synthesis of allylic amines:

nih.govnih.gov-Sigmatropic Rearrangements : Reactions like the Overman rearrangement of allylic trichloroacetimidates or the rearrangement of allylic trifluoroacetimidates proceed through highly ordered, chair-like transition states to produce chiral allylic amines with excellent stereocontrol. rsc.org

Transition-Metal Catalyzed Reactions : Titanium-alkyne complexes can react with imines to stereoselectively produce (E)-allylic amines. researchgate.net

Electrosynthesis : An electrochemically initiated process involving the trifluoromethylation of allylic amines has been shown to proceed with high regioselectivity and stereoselectivity. rsc.org

Chemoenzymatic Methods : Combining enzymes like laccases and amine transaminases offers a green and highly selective route to chiral allylic amines under mild reaction conditions. tandfonline.com

These techniques provide powerful tools for creating structurally diverse allylic amine precursors, which can then be incorporated into the urea structure to explore structure-activity relationships in analog libraries.

Mechanistic Investigations of 1-Allyl-3-(4-heptyl)urea Formation Pathways

The formation of 1-allyl-3-(4-heptyl)urea, an unsymmetrically substituted urea, typically proceeds through the nucleophilic addition of an amine to an isocyanate. The two primary synthetic routes would involve either the reaction of 4-heptylamine with allyl isocyanate or the reaction of allylamine with 4-heptyl isocyanate. The mechanism of this reaction has been a subject of detailed study, revealing key insights into its kinetics and the nature of the transition state.

Detailed Reaction Kinetics and Transition State Analysis

The reaction between an isocyanate and an amine to form a urea derivative is generally understood to follow second-order kinetics, being first order in both the amine and the isocyanate concentration. aub.edu.lb The rate of the reaction is significantly influenced by the electronic and steric nature of the substituents on both reactants. For the synthesis of 1-allyl-3-(4-heptyl)urea, the aliphatic nature of the 4-heptyl group and the allyl group suggests a moderate reaction rate compared to aromatic systems.

Mechanistic studies on analogous amine-isocyanate reactions suggest that the reaction proceeds through a transition state that can be influenced by the solvent and the presence of catalysts. aub.edu.lb In non-polar solvents, a concerted mechanism involving a four-membered ring transition state is often proposed. However, in the presence of hydrogen-bond-accepting solvents or catalysts, a stepwise mechanism involving a zwitterionic intermediate may be favored. mdpi.comnih.gov Computational studies on similar systems have been employed to model the transition state energies, providing valuable insights into the reaction pathway. For instance, quantum chemical calculations on the reaction of phenyl isocyanate with butan-1-ol, a related reaction, have shown that the transition state involves the bending of the N=C=O group, which activates the carbon for nucleophilic attack. nih.gov

Interactive Table: Hypothetical Kinetic Data for the Formation of 1-Allyl-3-(4-heptyl)urea

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis plays a pivotal role in accelerating the formation of substituted ureas, allowing reactions to proceed under milder conditions and with greater efficiency. numberanalytics.com A variety of catalysts have been explored for urea synthesis, including metal-based catalysts and organocatalysts.

For the synthesis of 1-allyl-3-(4-heptyl)urea, Lewis acidic metal catalysts such as indium(III) triflate could be employed. organic-chemistry.orgresearchgate.net Mechanistic proposals suggest that the metal center coordinates to the oxygen atom of the urea or isocyanate, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. organic-chemistry.org Palladium-catalyzed amidation has also been developed as a general method for preparing unsymmetrically substituted ureas from aryl halides and ureas. nih.gov

Organic bases are also effective catalysts for urea synthesis. nih.gov Tertiary amines, for example, can act as catalysts by forming a complex with the isocyanate, thereby activating it for reaction with the amine. aub.edu.lb Interestingly, studies have shown that the urea product itself can act as a catalyst in the reaction of isocyanates, driving the catalytic cycle. rsc.orgtue.nl This auto-catalytic behavior can lead to an acceleration of the reaction as it progresses.

Interactive Table: Comparison of Catalyzed vs. Uncatalyzed Synthesis of Substituted Ureas

Green Chemistry Principles in the Synthesis of 1-Allyl-3-(4-heptyl)urea

The application of green chemistry principles to the synthesis of 1-allyl-3-(4-heptyl)urea is crucial for developing sustainable manufacturing processes. solubilityofthings.comresearchgate.net This involves careful consideration of solvent choice, maximization of atom economy, and the development of strategies for catalyst recycling and waste minimization. numberanalytics.comnumberanalytics.com

Solvent Selection and Atom Economy Considerations for Sustainable Production

The choice of solvent has a significant environmental impact. Traditional syntheses of ureas often employ volatile organic compounds (VOCs). Green chemistry encourages the use of more benign alternatives. Water has been explored as a solvent for the synthesis of N-substituted ureas, offering a sustainable and chemoselective method. rsc.org The reaction of isocyanates with amines "on-water" can be facile, with simple product isolation through filtration and the potential for recycling the water effluent. organic-chemistry.org Other solvents with a better environmental profile, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), have also been used effectively. beilstein-journals.orggoogle.com In some cases, solvent-free conditions can be achieved, particularly with the use of catalysts, which represents an ideal green chemistry scenario. rsc.orgtue.nl

Atom economy is a key metric for assessing the efficiency of a chemical reaction. The synthesis of 1-allyl-3-(4-heptyl)urea from an isocyanate and an amine is an addition reaction and thus has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product. This is a significant advantage over synthetic routes that generate byproducts.

Interactive Table: Evaluation of Solvents for Urea Synthesis

Development of Catalyst Recycling and Waste Minimization Strategies

To enhance the sustainability of the synthesis of 1-allyl-3-(4-heptyl)urea, the development of recyclable catalytic systems is a primary goal. Heterogeneous catalysts, such as those immobilized on solid supports like silica (B1680970) gel or polymers, are particularly advantageous. ionike.com For example, silica-immobilized lanthanum catalysts have been used for the synthesis of N-substituted carbamates, a related class of compounds, and these catalysts can be recovered and reused. ionike.com Similarly, polymer-supported iron catalysts have been developed for the synthesis of N-substituted ureas. researchgate.net The use of such catalysts simplifies product purification and reduces waste from the catalytic process. researchgate.net

Waste minimization is a fundamental principle of green chemistry. solubilityofthings.com In the context of synthesizing 1-allyl-3-(4-heptyl)urea, this involves choosing synthetic routes that avoid toxic reagents, such as phosgene (B1210022), which has been traditionally used in the production of isocyanates. organic-chemistry.org Modern methods that generate isocyanates in situ from less hazardous precursors, or routes that avoid isocyanates altogether, are preferred. For instance, the direct carbonylation of amines using CO2 as a C1 source is a greener alternative, though it often requires more complex catalytic systems. nih.gov The reduction of derivatives and protecting group use also contributes to waste minimization by shortening the synthetic sequence and reducing the number of reaction and purification steps. numberanalytics.com

Interactive Table: Catalyst Recycling Strategies

Theoretical and Computational Investigations of 1 Allyl 3 4 Heptyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic characteristics of a molecule, governing its reactivity and potential interactions. For 1-allyl-3-(4-heptyl)urea, these theoretical approaches can elucidate the distribution of electrons and identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Sites

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For 1-allyl-3-(4-heptyl)urea, the HOMO is anticipated to be localized primarily on the urea (B33335) moiety, specifically the nitrogen atoms and the carbonyl oxygen, due to the presence of lone pair electrons. The nitrogen atom attached to the electron-donating 4-heptyl group would likely exhibit a higher HOMO energy contribution compared to the nitrogen bonded to the allyl group. The LUMO, conversely, is expected to be centered around the carbonyl carbon and the double bond of the allyl group, representing the most electrophilic sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability. A larger energy gap implies higher stability and lower reactivity. Based on studies of similar asymmetrically substituted ureas, the HOMO-LUMO gap for 1-allyl-3-(4-heptyl)urea can be predicted. mdpi.comgrafiati.com

Table 1: Predicted Frontier Molecular Orbital Energies for 1-Allyl-3-(4-heptyl)urea

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 to -7.5 | N (heptyl side), O |

| LUMO | 1.5 to 2.5 | C (carbonyl), C=C (allyl) |

| Energy Gap (ΔE) | 8.0 to 10.0 | - |

Note: These values are estimations based on theoretical calculations of analogous N-alkyl and N-allyl urea derivatives. mdpi.comprimescholars.com

The distribution of these frontier orbitals suggests that electrophilic attacks are most likely to occur at the nitrogen and oxygen atoms of the urea core, while nucleophilic attacks would target the carbonyl carbon. The allyl group's double bond also presents a potential site for addition reactions. numberanalytics.com

Charge Distribution and Electrostatic Potential (ESP) Mapping of the Molecular Surface

The charge distribution within a molecule provides a more detailed picture of its electronic landscape. Electrostatic potential (ESP) mapping visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. materials.internationalresearchgate.net

For 1-allyl-3-(4-heptyl)urea, the ESP map is expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, making it a strong hydrogen bond acceptor and a likely site for interaction with electrophiles. materials.internationaluwa.edu.au The nitrogen atoms of the urea group will also exhibit negative potential, though to a lesser extent. Conversely, the hydrogen atoms attached to the urea nitrogens will display a positive electrostatic potential (colored blue), rendering them as primary hydrogen bond donors. researchgate.net

The 4-heptyl and allyl substituents, being largely nonpolar, will exhibit a relatively neutral electrostatic potential (colored green). This differential charge distribution is fundamental to understanding the intermolecular interactions and self-assembly behavior of the molecule.

Conformational Analysis and Energy Landscape Exploration of the Flexible Chains

The presence of flexible alkyl and allyl chains in 1-allyl-3-(4-heptyl)urea gives rise to a complex conformational landscape. Understanding the energetically favorable conformations and the barriers to rotation is crucial for predicting its three-dimensional structure and dynamic behavior.

Identification of Global and Local Minimum Conformations

Due to the delocalization of electrons from the nitrogen lone pairs into the carbonyl group, the urea functional group itself has a degree of conformational restriction. For N,N'-disubstituted ureas, trans-trans and cis-trans conformations are often considered. nih.gov However, for asymmetrically substituted ureas like the one , a variety of low-energy conformations are possible due to the rotation around the C-N bonds and the flexibility of the heptyl chain. researchgate.netnih.gov

Computational studies on similar N-alkyl-N'-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically accessible, with the possibility of stabilization through intramolecular hydrogen bonds. nih.gov For 1-allyl-3-(4-heptyl)urea, the global minimum energy conformation is likely to be one that minimizes steric hindrance between the bulky 4-heptyl group and the allyl group, while allowing for favorable intramolecular interactions. The long heptyl chain can adopt numerous conformations, leading to several local energy minima.

Rotational Barriers and Dynamic Behavior Simulations of Alkyl and Allyl Moieties

The rotation around the various single bonds in 1-allyl-3-(4-heptyl)urea is associated with specific energy barriers. The rotation around the C-N bonds of the urea core is typically more hindered due to the partial double bond character. Studies on alkyl-substituted ureas have reported rotational barriers for the C(sp2)-N bond in the range of 8.6–9.4 kcal/mol. nih.govacs.org

The rotation of the 4-heptyl and allyl groups around their respective N-C bonds will have lower energy barriers, allowing for greater conformational flexibility. For instance, the rotational barrier for an ethyl group in ethylurea (B42620) has been calculated to be around 6.2 kcal/mol. nih.govacs.org The dynamic behavior of these chains can be simulated to understand how the molecule might adapt its shape in different environments, which is particularly relevant for its interaction with other molecules or surfaces.

Table 2: Predicted Rotational Energy Barriers for 1-Allyl-3-(4-heptyl)urea

| Rotational Bond | Predicted Barrier (kcal/mol) | Reference Compound(s) |

|---|---|---|

| C(carbonyl)-N(allyl) | 8.5 - 9.5 | Alkyl-substituted ureas nih.govacs.org |

| C(carbonyl)-N(heptyl) | 8.5 - 9.5 | Alkyl-substituted ureas nih.govacs.org |

| N-C(allyl) | ~2-3 | Phenylurea (for comparison) acs.org |

| C-C bonds (heptyl) | ~3-5 | Standard alkanes |

Note: These values are estimations based on computational studies of analogous urea derivatives.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Propensity

The amphiphilic nature of 1-allyl-3-(4-heptyl)urea, with its polar urea headgroup and nonpolar alkyl and allyl tails, suggests a propensity for self-assembly in certain solvents. Molecular dynamics (MD) simulations can provide valuable insights into these processes. nsf.govacs.orgnih.govresearchgate.net

MD simulations of similar amphiphilic urea derivatives have shown that hydrogen bonding between the urea moieties is a primary driving force for self-assembly, often leading to the formation of one-dimensional chains or tapes. nih.gov The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. aip.orgresearchgate.net

In addition to hydrogen bonding, van der Waals interactions between the hydrophobic heptyl chains would play a significant role in stabilizing larger aggregates. jst.go.jp In aqueous environments, the hydrophobic effect would drive the heptyl chains to cluster together, minimizing their contact with water, while the polar urea groups would remain exposed to the solvent. This could lead to the formation of micelles or other supramolecular structures. acs.org

Simulations can also predict how the presence of the allyl group might influence packing and intermolecular interactions. The double bond could potentially engage in π-stacking interactions, although this is less common for non-aromatic systems. The steric bulk and conformation of the allyl and heptyl groups will ultimately dictate the geometry and stability of the self-assembled structures. nih.gov

Quantification of Hydrogen Bonding Networks and Intermolecular Forces

The molecular structure of 1-allyl-3-(4-heptyl)urea, featuring a polar urea core and nonpolar allyl and heptyl groups, suggests a strong propensity for forming intricate hydrogen bonding networks. The urea moiety (–NH–CO–NH–) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group), which are fundamental to its intermolecular interactions.

Computational chemistry offers powerful tools to quantify these interactions. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to calculate the geometries and energies of dimers and larger clusters of molecules. These calculations can elucidate the preferred hydrogen bonding motifs. For ureas, a common motif is a catemeric chain where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next, forming a head-to-tail arrangement.

The strength of these hydrogen bonds can be quantified by calculating the interaction energy, which is the difference between the energy of the hydrogen-bonded complex and the sum of the energies of the individual molecules. Basis set superposition error (BSSE) corrections are typically applied to obtain more accurate interaction energies.

Illustrative Data for Hydrogen Bond Analysis in a Substituted Urea Dimer:

| Interaction Parameter | Typical Calculated Value | Computational Method |

| Hydrogen Bond Distance (N-H···O) | 1.8 - 2.2 Å | DFT (e.g., B3LYP/6-31G) |

| Hydrogen Bond Angle (N-H-O) | 160 - 180° | DFT (e.g., B3LYP/6-31G) |

| Interaction Energy | -5 to -10 kcal/mol | DFT with BSSE correction |

Prediction of Self-Assembly Pathways and Aggregate Formation in Various Environments

The amphiphilic nature of 1-allyl-3-(4-heptyl)urea, with its hydrophilic urea core and hydrophobic alkyl and allyl tails, makes it a candidate for self-assembly into ordered supramolecular structures in various solvent environments. Computational simulations are invaluable for predicting these self-assembly pathways.

Molecular dynamics (MD) simulations are the primary tool for investigating the spontaneous aggregation of molecules from a random distribution in a simulation box containing an explicit solvent (e.g., water, chloroform, or hexane). By tracking the trajectories of hundreds or thousands of molecules over time, these simulations can reveal the formation of various aggregates, such as micelles, bilayers, or fibrillar structures.

The choice of force field (e.g., AMBER, CHARMM, or GROMOS) is critical for accurately representing the intermolecular interactions. Coarse-grained (CG) MD simulations, where groups of atoms are represented as single beads, can be used to study larger systems and longer timescales, which are often necessary to observe the full self-assembly process.

In a nonpolar solvent, the urea groups would likely drive aggregation through hydrogen bonding, leading to the formation of one-dimensional stacks or ribbons. In an aqueous environment, hydrophobic interactions would dominate, causing the heptyl chains to cluster together, potentially forming spherical or cylindrical micelles with the urea headgroups exposed to the water. The allyl groups could influence the packing and morphology of these aggregates due to their specific steric and electronic properties.

Spectroscopic Property Simulations for Fundamental Understanding (Theoretical Basis, not Experimental Data)

Vibrational Mode Predictions (Infrared and Raman) for Structural Assignments

Theoretical calculations of vibrational spectra (Infrared and Raman) are a powerful tool for understanding the structural properties of molecules. These simulations are typically performed using DFT methods. The calculations yield a set of vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions.

For 1-allyl-3-(4-heptyl)urea, key vibrational modes would include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹. The exact position is sensitive to hydrogen bonding; in a hydrogen-bonded network, this band would be broader and shifted to lower frequencies compared to a free N-H group.

C=O stretching (Amide I band): This is a strong absorption usually found between 1630 and 1695 cm⁻¹. Its frequency is also highly sensitive to hydrogen bonding.

N-H bending and C-N stretching (Amide II and III bands): These modes appear at lower frequencies and are also diagnostic of the local environment of the urea group.

C-H stretching: From the allyl and heptyl groups, expected in the 2850-3000 cm⁻¹ region.

C=C stretching: From the allyl group, typically around 1640 cm⁻¹.

By comparing the calculated spectra of different conformers or aggregated states, one can gain insights into the molecule's structure in the solid state or in solution.

Illustrative Table of Predicted Vibrational Frequencies for a Substituted Urea:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) | 3350 | N-H stretching (hydrogen-bonded) |

| ν(C-H)allyl | 3080 | Asymmetric C-H stretching of =CH₂ |

| ν(C-H)alkyl | 2955, 2870 | Asymmetric and symmetric C-H stretching |

| ν(C=O) | 1650 | Carbonyl stretching (Amide I) |

| ν(C=C) | 1645 | Allyl C=C stretching |

| δ(N-H) + ν(C-N) | 1550 | Amide II band |

Frequencies are often scaled by an empirical factor to better match experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations for Configurational Elucidation

Theoretical calculations of NMR chemical shifts are a valuable complement to experimental NMR spectroscopy for determining molecular structure and conformation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The calculated chemical shifts for the ¹H and ¹³C nuclei of 1-allyl-3-(4-heptyl)urea would be sensitive to the molecule's conformation, including the rotational state around the C-N bonds and the orientation of the allyl and heptyl substituents.

Key predicted chemical shifts would include:

¹H NMR: The chemical shifts of the N-H protons would be highly dependent on their involvement in hydrogen bonding and the solvent environment. The protons of the allyl group would have characteristic shifts, with the vinyl protons appearing in the 5-6 ppm range. The numerous protons of the heptyl chain would likely result in overlapping signals in the 0.8-1.5 ppm range.

¹³C NMR: The carbonyl carbon would have a characteristic chemical shift around 158-162 ppm. The carbons of the allyl group would be distinct from those of the saturated heptyl chain.

By calculating the NMR chemical shifts for different possible isomers or conformers, and comparing these with experimental data, it is possible to determine the dominant configuration of the molecule in solution.

Illustrative Table of Predicted NMR Chemical Shifts for a Substituted Urea:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 159.5 | - |

| Allyl CH | 134.2 | 5.8 |

| Allyl CH₂ | 116.8 | 5.1 |

| N-CH₂ (Allyl) | 43.5 | 3.9 |

| N-CH (Heptyl) | 52.1 | 3.7 |

| Heptyl CH₃ | 14.0 | 0.9 |

| N-H (Allyl side) | - | 6.2 |

| N-H (Heptyl side) | - | 6.0 |

Chemical shifts are relative to a reference standard (e.g., TMS).

Reactivity Profiles and Transformation Pathways of 1 Allyl 3 4 Heptyl Urea

Electrophilic and Nucleophilic Reaction Studies of Urea (B33335) Functionality

The urea moiety is characterized by a carbonyl group flanked by two nitrogen atoms, creating a resonance-stabilized system. The reactivity of this core is significantly influenced by the nature of the substituents on the nitrogen atoms.

The nitrogen atoms of the urea in 1-allyl-3-(4-heptyl)urea exhibit nucleophilic character, though this is tempered by the electron-withdrawing effect of the adjacent carbonyl group. The N-H protons can be abstracted by a strong base, rendering the nitrogen atoms more nucleophilic for subsequent reactions, such as alkylation.

Generally, ureas are considered relatively inert toward nucleophilic substitution unless under harsh conditions or with specific activation. nih.gov However, the presence of different substituents on the two nitrogen atoms—an allyl group versus a 4-heptyl group—introduces asymmetry and potential for regioselectivity in reactions. The electronic properties of the allyl group, with its π-system, can influence the acidity of the adjacent N-H proton compared to the one near the alkyl group. For instance, in iridium-catalyzed N-alkylation of urea with benzyl alcohol, the initially formed N-benzylurea is found to be more reactive than urea itself, suggesting that the substituent can increase the nucleophilicity of the alkylated nitrogen. uno.edu

The synthesis of N-substituted ureas is commonly achieved through the nucleophilic addition of amines to isocyanates. rsc.orgrsc.org This highlights the fundamental reactivity of the amine nitrogen as a nucleophile in the formation of the urea linkage.

The carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles. However, the lone pairs on the adjacent nitrogen atoms donate electron density to the carbonyl carbon, reducing its electrophilicity compared to a typical ketone.

The carbonyl oxygen is a Lewis basic site and can be protonated by strong acids or coordinate to Lewis acids. wikipedia.org This interaction enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The binding of a Lewis acid to the carbonyl group can significantly accelerate reactions at this center. acs.org For example, the reaction of ureas with other carbonyl compounds can be facilitated under acidic conditions. acs.orgnih.govresearchgate.net

While ureas are generally stable, hindered trisubstituted ureas have been shown to undergo substitution reactions with various nucleophiles under neutral conditions, acting as masked isocyanates. nih.gov Although 1-allyl-3-(4-heptyl)urea is disubstituted, this principle underscores that the reactivity of the urea core can be modulated by its substitution pattern.

Table 1: Representative Reactions at the Urea Functionality

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Urea, Benzyl Alcohol | Iridium Catalyst | N-Benzylurea | uno.edu |

| Reaction with Carbonyls | Urea, Phenylglyoxal | Aqueous Buffer, 323 K | Adduct | acs.orgnih.gov |

| Lewis Acid Adduct Formation | Urea, Strong Acid/Lewis Acid | - | Uronium Salt / Metal Complex | wikipedia.org |

Chemical Transformations Involving the Allyl Group

The allyl group is a versatile functional handle, providing a site for a wide range of chemical transformations that leave the urea core intact.

The carbon-carbon double bond in the allyl group is susceptible to various addition and functionalization reactions. Olefin metathesis, a powerful tool for C-C bond formation, is a key potential transformation. wikipedia.org Using ruthenium-based catalysts, the allyl group can participate in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govharvard.edunih.govraineslab.com For instance, cross-metathesis with another olefin would lead to a new, more complex N-alkenyl urea.

The double bond can also undergo traditional electrophilic additions (e.g., halogenation, hydrohalogenation, hydration) and can be oxidized to form epoxides or diols. Furthermore, palladium-catalyzed reactions are known for the enantioselective functionalization of allylic C-H bonds, which could introduce new functionality at the carbon adjacent to the double bond. nih.govberkeley.edu

Table 2: Potential Functionalization of the Allyl Group

| Reaction Type | Reagents/Catalyst | Expected Product | Reference |

|---|---|---|---|

| Cross-Metathesis | R-CH=CH₂, Grubbs' Catalyst | 1-(R-propenyl)-3-(4-heptyl)urea | wikipedia.orgraineslab.com |

| Epoxidation | m-CPBA | 1-(oxiranylmethyl)-3-(4-heptyl)urea | Generic Oxidation |

| Allylic C-H Functionalization | Pd-catalyst, Nucleophile | Functionalized N-allyl urea derivative | nih.govberkeley.edu |

The allyl group can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org Sigmatropic rearrangements, a class of pericyclic reactions, are particularly relevant. wikipedia.org For example, a jmcdd.orgjmcdd.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, could occur if the urea nitrogen were part of a larger unsaturated system. imperial.ac.ukopenstax.org More directly, nih.govjmcdd.org-sigmatropic rearrangements are also a possibility under certain conditions, often involving adjacent heteroatoms with lone pairs. mdpi.comorganicchemistrydata.org

Intramolecular cyclization reactions are also plausible. For instance, palladium-catalyzed cyclization of aryl-benzyl ureas has been used to synthesize dihydroquinazolinones, demonstrating that the urea functionality can participate in ring-forming reactions under transition metal catalysis. nih.gov Chiral urea derivatives have also been shown to catalyze enantioselective tail-to-head cyclization reactions of neryl chloride analogues. nih.gov While these examples involve different substitution patterns, they illustrate the potential for the allyl urea structure to engage in cyclization pathways.

Coordination Chemistry and Metal Complexation Potential

Urea and its derivatives are well-known ligands in coordination chemistry, capable of forming complexes with a variety of transition metals. jmcdd.orgtandfonline.com Coordination typically occurs through the carbonyl oxygen atom, which acts as a Lewis base. wikipedia.org However, N-coordination is also possible, particularly in deprotonated (ureate) complexes. nih.gov

1-Allyl-3-(4-heptyl)urea can be expected to form metal complexes, with the carbonyl oxygen being the primary coordination site. The presence of the allyl and heptyl groups may influence the steric and electronic properties of the resulting metal complexes, potentially affecting their solubility, stability, and catalytic activity if used as ligands. The allyl double bond could also potentially coordinate to a metal center, leading to more complex coordination modes. The study of N-alkyl-N'-acyl(aroyl)thioureas has shown that the mode of coordination can be influenced by the nature of the N-substituents. researchgate.net

Table 3: Potential Metal Coordination

| Metal Ion (Example) | Typical Coordination Site | Potential Complex Type | Reference |

|---|---|---|---|

| Fe(II), Co(II), Ni(II) | Carbonyl Oxygen | [M(urea)n]X₂ | wikipedia.orgjmcdd.org |

| Pd(II) | Nitrogen (as ureate) | Pd-ureate complex | nih.gov |

| Pt(II) | Nitrogen/Sulfur (in thioureas) | trans-[Pt(HL-N,S)₂] | researchgate.net |

Ligand Binding Studies with Transition Metals and Main Group Elements

The coordination chemistry of 1-allyl-3-(4-heptyl)urea is expected to be versatile, owing to the presence of multiple potential donor sites: the carbonyl oxygen, the two nitrogen atoms of the urea backbone, and the π-system of the allyl group. The mode of coordination is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

Coordination via the Urea Moiety:

Substituted ureas typically act as neutral or, upon deprotonation, anionic ligands. The primary coordination site is generally the carbonyl oxygen atom, which acts as a hard donor, favoring coordination to hard or borderline metal ions. primescholars.comrjpbcs.com This O-coordination results in a decrease in the C=O stretching frequency in the infrared (IR) spectrum. tsijournals.com

Alternatively, coordination can occur through one of the nitrogen atoms. N-coordination is less common for neutral urea ligands but becomes significant upon deprotonation of the urea, forming a ureate anion. nih.gov In some cases, particularly with palladium, monodentate binding through the less substituted nitrogen has been observed. nih.gov N-coordination typically leads to a decrease in the N-H stretching frequencies and an increase in the C=O stretching frequency in the IR spectrum. tsijournals.comdestechpub.com Bidentate N,O-chelation is rare but has been observed in some complexes. destechpub.com

For 1-allyl-3-(4-heptyl)urea, coordination to transition metals like Cu(II), Co(II), and Ni(II) would likely be unidentate through the carbonyl oxygen. dur.ac.uk Main group elements, which are generally harder Lewis acids, are also expected to favor coordination at the oxygen atom.

Coordination involving the Allyl Group:

The allyl group can coordinate to transition metals in two primary modes: as a monohapto (η¹) ligand through a sigma bond to one of the terminal carbon atoms, or as a trihapto (η³) ligand through the π-system delocalized over all three carbon atoms. wikipedia.org The η³-coordination is common in organometallic chemistry and is a stable binding mode for many transition metals, such as palladium and molybdenum. wikipedia.org The formation of η³-allyl complexes often involves oxidative addition of an allylic precursor to a low-valent metal center.

It is conceivable that 1-allyl-3-(4-heptyl)urea could act as a bidentate ligand, coordinating to a metal center through both the urea's oxygen and the allyl's π-system, particularly if the metal is a soft Lewis acid that favors π-bonding. However, the flexibility of the molecule would be a determining factor in the feasibility of such a chelate ring.

The following table summarizes the expected coordination modes of 1-allyl-3-(4-heptyl)urea with various metal types, based on the behavior of analogous ligands.

| Metal Type | Expected Coordination Site(s) | Coordination Mode | Supporting Evidence from Analogous Systems |

| Hard Transition Metals (e.g., Cr(III), Fe(III)) | Carbonyl Oxygen | Monodentate (O-bound) | Urea complexes with Cr(III) and Fe(III) show coordination through the oxygen atom. primescholars.comrjpbcs.comdestechpub.com |

| Borderline Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Carbonyl Oxygen, Nitrogen | Monodentate (O-bound or N-bound) | Imidazole-derived ureas bind to Cu(II), Co(II), and Ni(II) in a unidentate fashion. dur.ac.uk N,N'-diethylurea forms octahedral complexes with Co(II) and Ni(II) via oxygen coordination. researchgate.net |

| Soft Transition Metals (e.g., Pd(II), Pt(II)) | Allyl Group, Nitrogen | η³-allyl, Monodentate (N-bound) | The allyl ligand is common in organometallic chemistry, often binding in an η³-fashion. wikipedia.org N-arylureas have been shown to bind to Palladium through the unsubstituted nitrogen. nih.gov |

| Main Group Elements (e.g., Al(III), Sn(IV)) | Carbonyl Oxygen | Monodentate (O-bound) | Aluminum(III) chloride forms complexes with urea through the oxygen atom. tsijournals.com Organometallic allyl compounds of main group metals are well-known. nih.gov |

Influence of Urea Moiety on Metal Coordination Geometry and Stability

The urea moiety, with its specific electronic and steric properties, plays a crucial role in defining the geometry and stability of the resulting metal complexes.

Electronic Effects:

The urea functional group is a resonance hybrid, with delocalization of the nitrogen lone pairs onto the carbonyl carbon. tsijournals.com This resonance affects the donor properties of both the oxygen and nitrogen atoms. Coordination through the oxygen atom is electronically favored as it preserves the delocalization, while N-coordination disrupts it to some extent. The nature of the substituents on the nitrogen atoms (allyl and 4-heptyl) further modulates the electron density on the donor atoms. The electron-donating nature of the alkyl (heptyl) and allyl groups increases the basicity of the urea moiety compared to unsubstituted urea, potentially leading to stronger ligand-metal bonds.

Steric Effects:

The bulky 4-heptyl group on one nitrogen and the flexible allyl group on the other create a sterically demanding environment around the urea core. This steric hindrance can influence the coordination geometry and the number of ligands that can coordinate to a metal center. For instance, while unsubstituted urea can form hexacoordinate complexes like [Cr(urea)₆]³⁺, the bulky substituents on 1-allyl-3-(4-heptyl)urea might favor the formation of complexes with lower coordination numbers. tsijournals.com The steric bulk can also influence the preference for a particular coordination geometry (e.g., tetrahedral vs. square planar for a four-coordinate metal). Studies on N,N'-disubstituted ureas have shown that bulky substituents can disrupt the planarity of the molecule, which in turn affects crystal packing and the formation of intermolecular hydrogen bonds. nih.gov

Hydrogen Bonding and Supramolecular Assembly:

The stability of the resulting metal complexes will be a function of both electronic and steric factors, as well as the chelate effect if the ligand binds in a bidentate fashion. The increased basicity due to the alkyl and allyl substituents would be expected to enhance the stability of the metal complexes compared to those of unsubstituted urea.

The following table summarizes the influence of the urea moiety's substituents on coordination chemistry.

| Feature | Influence on Coordination | Rationale |

| Electronic Nature of Substituents (Allyl, 4-Heptyl) | Enhanced donor strength of the urea moiety. | The electron-donating inductive effect of the alkyl and allyl groups increases the electron density on the oxygen and nitrogen atoms, making them stronger Lewis bases. |

| Steric Bulk of Substituents | Favors lower coordination numbers; influences coordination geometry. | The bulky 4-heptyl group can sterically hinder the approach of other ligands or even other molecules of 1-allyl-3-(4-heptyl)urea to the metal center. |

| N-H Protons | Facilitates hydrogen bonding and supramolecular assembly. | The presence of N-H groups allows for the formation of intra- and intermolecular hydrogen bonds, which can stabilize the crystal lattice of the metal complex. researchgate.net |

| Potential for Chelation | Possibility of forming more stable chelate complexes. | If both the urea oxygen and the allyl π-system coordinate to the same metal center, the resulting chelate effect would lead to enhanced thermodynamic stability compared to monodentate coordination. |

Advanced Materials Science Applications of 1 Allyl 3 4 Heptyl Urea

Polymerization and Copolymerization Studies via the Allyl Group

The presence of an allyl group (CH₂=CHCH₂) in 1-allyl-3-(4-heptyl)urea opens up possibilities for its use as a monomer in various polymerization reactions. ontosight.ai The double bond in the allyl group can undergo addition reactions, allowing for the creation of polymers with pendant urea (B33335) and heptyl functionalities. ontosight.ai

Radical Polymerization of the Allyl Moiety for Functional Polymers

The radical polymerization of allyl monomers is a known method for synthesizing functional polymers. However, the polymerization of allyl compounds often results in polymers with a relatively low molecular weight. yok.gov.tr This is attributed to a competing reaction known as degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer by the initiating radical, rather than the radical adding across the double bond. yok.gov.tr

Despite this, the polymerization of allyl urea derivatives is a viable route to functional polymers where the urea group can introduce specific properties, such as hydrogen-bonding capabilities, into the polymer chain. google.com For instance, the radical copolymerization of allyl monomers with more reactive vinyl monomers, such as styrene (B11656) or acrylates, can be employed to incorporate the functional urea unit into a variety of polymer backbones. researchgate.netpjsir.org The resulting copolymers would possess side chains containing the 4-heptylurea group, which can influence the material's properties through intermolecular interactions.

| Property | Illustrative Value | Monomer System |

| Monomer Reactivity Ratio (r1, M1=Acrylonitrile) | 1.87 | Acrylonitrile / Allyl Alcohol |

| Monomer Reactivity Ratio (r2, M2=Allyl Alcohol) | 0.05 | Acrylonitrile / Allyl Alcohol |

| Monomer Reactivity Ratio (r1, M1=Vinyl Acetate) | 1.45 | Vinyl Acetate / Allyl Ester |

| Monomer Reactivity Ratio (r2, M2=Allyl Ester) | 1.0 | Vinyl Acetate / Allyl Ester |

Incorporation into Polymer Backbones for Controlled Architecture Materials

The copolymerization of 1-allyl-3-(4-heptyl)urea with other monomers offers a pathway to materials with controlled architectures. By varying the comonomer and the polymerization conditions, it is possible to tailor the properties of the resulting polymer. For example, incorporating this functional monomer into a polymer backbone can introduce sites for cross-linking or for directing the self-assembly of the polymer chains. The urea and heptyl groups can act as physical cross-linkers through hydrogen bonding and hydrophobic interactions, respectively, leading to the formation of thermoplastic elastomers or self-healing materials. mdpi.comnih.gov

The introduction of dynamic motifs, such as those possible with allyl sulfides, into vinyl polymers through copolymerization has been shown to enable chemical recycling and the formation of block copolymers. nih.gov While not a sulfide, the principle of incorporating a functional allyl monomer like 1-allyl-3-(4-heptyl)urea could be explored for similar advanced polymer architectures.

Supramolecular Chemistry and Self-Assembly Research

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. jst.go.jpresearchgate.net The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. researchgate.net This allows urea derivatives to self-assemble into well-defined, one-dimensional hydrogen-bonded chains, which can further organize into larger fibrillar networks. jst.go.jprug.nl

Hydrogen Bonding Directed Assembly in Solution and Solid State for Soft Materials

In solution, 1-allyl-3-(4-heptyl)urea is expected to exhibit self-assembly behavior driven by the intermolecular hydrogen bonds between the urea groups. These interactions can lead to the formation of long, polymer-like supramolecular chains. jst.go.jp The heptyl group, being a long alkyl chain, contributes to the molecule's hydrophobicity, which can further influence the self-assembly process, particularly in different solvents. ontosight.ainih.gov The interplay between the hydrophilic, hydrogen-bonding urea head and the lipophilic heptyl tail is characteristic of amphiphilic molecules that can form a variety of self-assembled structures in both water and organic solvents. jst.go.jp

The self-assembly of urea derivatives can lead to the formation of soft materials like gels. jst.go.jpuni-due.de The entanglement of the self-assembled fibrillar network can immobilize the solvent, resulting in a gel. The properties of these gels are highly dependent on the molecular structure of the gelator and the nature of the solvent. nih.gov

Formation of Ordered Nanostructures and Gels through Molecular Recognition

The self-assembly of urea derivatives can result in the formation of ordered nanostructures, such as fibers, ribbons, and nanotubes. jst.go.jpcolab.ws These nanostructures are the building blocks of the macroscopic gels that can be formed. The specific morphology of the nanostructures is dictated by the intricate balance of non-covalent interactions, including hydrogen bonding and van der Waals forces. rug.nl

The gelation ability of N-alkyl-N'-aryl ureas has been shown to be dependent on the length of the alkyl chain. nih.gov Urea derivatives with long alkyl chains are often effective at gelling polar solvents, while those with shorter alkyl chains are more suited for non-polar solvents. nih.gov Given that 1-allyl-3-(4-heptyl)urea possesses a medium-length alkyl chain, it is likely to be an effective gelator for a range of organic solvents.

| Gelator Structure | Solvent | Gel Formation |

| N-Alkyl-N'-(2-benzylphenyl)urea (Long Alkyl Chain) | Polar Solvents | Effective Gelator |

| N-Alkyl-N'-(2-benzylphenyl)urea (Short Alkyl Chain) | Non-Polar Solvents | Effective Gelator |

| C3-Symmetric Amphiphilic Tris-Urea | Water (with ionic surfactant) | Forms Hydrogels |

This table summarizes the general gelation behavior of different classes of urea derivatives in various solvents, providing a basis for predicting the behavior of 1-allyl-3-(4-heptyl)urea. Data is based on analogous systems. jst.go.jpnih.gov

Design of Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer the potential to create materials with synergistic properties. csic.esmdpi.com The bifunctional nature of 1-allyl-3-(4-heptyl)urea makes it a promising candidate for the design of such advanced materials.

The allyl group can be utilized to covalently anchor the molecule to a polymer matrix or an inorganic surface that has been appropriately functionalized. google.com This would allow for the creation of organic-inorganic hybrid materials where the urea and heptyl groups can impart specific functionalities. For example, the urea groups could enhance the adhesion between an organic polymer and an inorganic filler through hydrogen bonding at the interface. mdpi.com Furthermore, the self-assembly properties of the urea moiety could be exploited to template the formation of nanostructured inorganic materials within a polymer matrix. csic.esresearchgate.net The incorporation of urea-functionalized nanographene has been shown to influence the morphology and gelation properties of the resulting supramolecular aggregates. colab.ws

Interfacing 1-Allyl-3-(4-heptyl)urea with Inorganic Substrates for Surface Modification

The modification of inorganic surfaces is critical for creating advanced materials with tailored properties such as wettability, adhesion, and biocompatibility. Organofunctional molecules like 1-allyl-3-(4-heptyl)urea are well-suited for this purpose due to their bifunctional nature. The molecule can anchor to an inorganic substrate while presenting a new chemical functionality at the surface.

Detailed research findings indicate that the primary mechanisms for attaching such molecules to inorganic substrates, like silica (B1680970), glass, or metal oxides, involve either the formation of covalent bonds or strong non-covalent interactions. The urea group in 1-allyl-3-(4-heptyl)urea can form strong bidentate hydrogen bonds with surface hydroxyl groups (-OH) commonly found on inorganic oxides. The allyl group provides a reactive handle for covalent attachment through various chemical reactions, most notably hydrosilylation on silicon-based substrates or radical-initiated grafting. The 4-heptyl chain, being a nonpolar aliphatic group, would then orient away from the polar inorganic surface, creating a hydrophobic layer that can significantly alter the surface energy and wettability.

Table 1: Potential Interaction Mechanisms of 1-Allyl-3-(4-heptyl)urea with Inorganic Substrates

| Functional Group | Substrate Type | Interaction Mechanism | Resulting Surface Property |

|---|---|---|---|

| Urea Moiety (N-H) | Metal Oxides (e.g., SiO₂, Al₂O₃, TiO₂) | Hydrogen Bonding | Enhanced adhesion of organic layers |

| Allyl Group (C=C) | Silicon (Si-H surfaces) | Hydrosilylation | Covalent attachment, stable organic film |

| Allyl Group (C=C) | Various | Free-radical Grafting | Covalent attachment, versatile for different substrates |

| 4-Heptyl Group | Any | van der Waals Forces | Increased hydrophobicity, reduced surface energy |

Functionalization of Polymeric Surfaces and Interfaces for Specific Chemical Interactions

The functionalization of polymer surfaces is essential for improving properties like biocompatibility, adhesion, and chemical resistance. researchgate.net Covalent attachment of bioactive or functional molecules ensures the long-term stability and activity of the modified surface. researchgate.net 1-Allyl-3-(4-heptyl)urea can be employed in polymer surface modification primarily through its reactive allyl group.

Research into polymer functionalization demonstrates that allyl groups are versatile handles for grafting molecules onto polymer backbones. uchicago.edu For instance, in a "grafting-to" approach, a polymer surface containing reactive sites (e.g., thiols, radicals) can be coupled with the allyl group of 1-allyl-3-(4-heptyl)urea. Thiol-ene click chemistry, in particular, offers a highly efficient and specific method for this type of conjugation. uchicago.edu Alternatively, the compound can act as a functional comonomer in a "grafting-from" polymerization process. The presence of the 4-heptyl group would modify the surface energy of the resulting polymer, while the urea group could be used to introduce specific hydrogen-bonding interactions, potentially for recognizing and binding other molecules. mdpi.comresearchgate.net

Table 2: Strategies for Functionalizing Polymeric Surfaces with 1-Allyl-3-(4-heptyl)urea

| Strategy | Description | Required Polymer Functionality | Key Reaction |

|---|---|---|---|

| "Grafting To" | Attaching the urea molecule to a pre-existing polymer chain. | Thiol groups, radical sites. | Thiol-ene "click" reaction or radical addition. |

| Copolymerization | Incorporating the urea molecule as a monomer during polymer synthesis. | N/A (Molecule acts as a comonomer). | Radical polymerization involving the allyl double bond. |

| Surface-Initiated Polymerization | Using the molecule to initiate the growth of polymer chains from a surface. | Requires prior attachment of the urea molecule to the surface. | Polymerization initiated from a surface-bound group. |

Catalytic Applications and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in synthetic chemistry, often relying on non-covalent interactions like hydrogen bonding. uni-giessen.de Urea and thiourea (B124793) derivatives have emerged as highly effective hydrogen-bonding organocatalysts for a wide array of chemical transformations. researchgate.netnih.gov

Role as an Organocatalyst in Specific Organic Transformations (e.g., hydrogen-bonding catalysts)

The catalytic activity of ureas stems from the ability of the two N-H protons to act as hydrogen-bond donors. researchgate.net These protons can interact with and activate electrophilic substrates, typically those containing carbonyl groups or other Lewis basic sites. By forming a bidentate hydrogen bond, the urea catalyst stabilizes the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate. nih.govresearchgate.net

Table 3: Comparison of Hydrogen-Bonding Organocatalyst Scaffolds

| Catalyst Type | Key Feature | Acidity (pKa in DMSO) | Typical Applications |

|---|---|---|---|

| Urea | C=O bond, two N-H donors | ~20-25 | Michael additions, Aldol reactions |

| Thiourea | C=S bond, more acidic N-H donors | ~18-21 | Diels-Alder, Mannich reactions, Friedel-Crafts nih.govresearchgate.net |

| Squaramide | Four-membered ring, planar N-H donors | ~13-16 | Asymmetric Michael additions, conjugate additions nih.gov |

Note: The pKa values are approximate and vary significantly with substitution. nih.gov

Application in Enantioselective or Stereoselective Reactions (if applicable to urea catalysis)

Stereoselective reactions, particularly enantioselective ones, are crucial for the synthesis of chiral molecules like pharmaceuticals. saskoer.ca A reaction is enantioselective if it favors the formation of one enantiomer over the other. saskoer.ca This requires a chiral influence, which is typically provided by a chiral catalyst.

The compound 1-allyl-3-(4-heptyl)urea, as named, is an achiral molecule. Therefore, it cannot function as a catalyst for enantioselective reactions. However, the urea scaffold is a cornerstone of asymmetric organocatalysis when made chiral. nih.gov Chirality is typically introduced by attaching chiral substituents to the urea nitrogens or by building the urea moiety into a larger, rigid chiral backbone. researchgate.net

A chiral urea catalyst creates a well-defined, three-dimensional chiral environment around the substrate. Through bidentate hydrogen bonding, it can hold the substrate in a specific orientation, exposing one face of the molecule to attack by a reagent over the other. This selective activation leads to the preferential formation of one enantiomeric product. nih.gov If the 4-heptyl group in 1-allyl-3-(4-heptyl)urea were replaced with a chiral group (e.g., a derivative of a natural amino acid or a chiral amine), the resulting molecule would be a chiral urea catalyst with the potential for inducing enantioselectivity in various reactions.

Table 4: Examples of Reactions Catalyzed by Chiral Urea/Thiourea Derivatives

| Reaction Type | Role of Catalyst | Stereochemical Outcome |

|---|---|---|

| Asymmetric Michael Addition | Activation of the electrophile and orientation of the nucleophile. | High enantioselectivity. mdpi.com |

| Asymmetric Mannich Reaction | Activation of the imine component. | High diastereo- and enantioselectivity. nih.gov |

| Asymmetric Diels-Alder Reaction | Activation of the dienophile through hydrogen bonding. | High enantioselectivity. researchgate.net |

| Asymmetric Strecker Reaction | Activation of the imine for nucleophilic addition of cyanide. | Enantioselective synthesis of amino acid precursors. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-allyl-3-(4-heptyl)urea |

| Silica |

| Aluminum oxide |

| Titanium dioxide |

Derivatives, Analogues, and Structure Reactivity Relationships Srr

Systematic Modification of the Allyl Moiety and its Impact on Chemical Behavior

The allyl group (–CH₂–CH=CH₂) is a versatile functional handle that imparts unique reactivity to the parent molecule. Its modification can significantly influence the chemical behavior, particularly in terms of reactivity and polymerization potential.

The double bond of the allyl group is susceptible to a variety of chemical transformations. The substitution pattern on this alkene can modulate its reactivity. For instance, the introduction of alkyl or electron-withdrawing groups at the vinylic positions can alter the electron density of the double bond, thereby influencing its susceptibility to electrophilic addition or radical reactions.

The terminal nature of the double bond in 1-allyl-3-(4-heptyl)urea makes it amenable to polymerization. Radical polymerization of allyl urea (B33335) compounds can lead to the formation of poly(allylurea), a polymer with pendant urea groups. The reactivity of the allyl monomer in polymerization can be influenced by steric hindrance and the electronic nature of substituents on the allyl group.

Furthermore, the allyl group is an excellent substrate for "click chemistry" reactions, such as the thiol-ene reaction. This highly efficient and specific reaction allows for the post-functionalization of the urea molecule or polymers derived from it, enabling the attachment of a wide range of functional moieties under mild conditions. For example, nanogels can be prepared by the selective crosslinking of self-assembled structures through UV-induced thiol-ene click chemistry.

The reactivity of the allyl group can also be harnessed in metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular Wacker-type cyclizations of N-allyl urea derivatives can be employed to synthesize nitrogen-containing heterocyclic compounds. The substitution pattern on the allyl group can influence the regioselectivity and stereoselectivity of such reactions.

A hypothetical data table illustrating the effect of alkene substitution on reactivity is presented below:

| Allyl Moiety Substitution | Relative Reactivity in Thiol-Ene Reaction | Polymerization Aptitude | Notes |

| Unsubstituted (as in parent compound) | High | Good | Terminal alkene is readily accessible. |

| Methyl substitution at C2 | Moderate | Moderate | Steric hindrance may reduce reaction rates. |

| Phenyl substitution at C3 | Low | Poor | Steric bulk and electronic effects can inhibit polymerization. |

| Ester group at C3 | High | Good | Electron-withdrawing group can activate the double bond. |

The modification of the allyl moiety can also have a profound impact on the supramolecular assembly of 1-allyl-3-(4-heptyl)urea derivatives. The urea group is a strong hydrogen bond donor and acceptor, leading to the formation of well-defined hydrogen-bonded networks. While the primary driving force for self-assembly is the urea-urea hydrogen bonding, the nature of the terminal group on the allyl chain can influence the packing and dimensionality of the resulting supramolecular structures.

For example, functionalization of the allyl group with bulky substituents could disrupt the formation of one-dimensional hydrogen-bonded tapes, potentially leading to the formation of discrete oligomers or two-dimensional sheets. Conversely, introducing a second hydrogen-bonding motif at the terminus of the allyl chain could lead to the formation of more complex, three-dimensional supramolecular networks.

The properties of materials derived from these compounds are also affected. For instance, in the context of supramolecular gels, the functional group at the end of the allyl chain can influence solvent compatibility and the mechanical properties of the resulting gel.

Exploration of Variations in the Alkyl Chain (Heptyl) for Tunable Properties

The 4-heptyl group in the parent molecule plays a crucial role in determining its solubility and the strength of van der Waals interactions, which are important for supramolecular assembly. Variations in this alkyl chain offer a powerful tool for tuning the properties of the resulting materials.

The length and branching of the N-alkyl substituent in urea derivatives have a significant effect on their self-aggregation behavior. Longer, linear alkyl chains generally lead to stronger van der Waals interactions, which can promote the formation of more ordered supramolecular structures. However, the interplay between hydrogen bonding and van der Waals forces is complex and solvent-dependent.

Studies on N-alkyl-N'-aryl-ureas have shown that the gelation ability in various organic solvents is highly dependent on the alkyl chain length. For polar solvents, longer alkyl chains (e.g., C12, C13) are often more effective gelators, while for non-polar solvents, shorter alkyl chains can be more suitable. This is attributed to the balance between the solubility imparted by the alkyl chain and the strength of the intermolecular hydrogen bonds of the urea groups.

Branching in the alkyl chain can disrupt the close packing of the molecules, thereby weakening van der Waals interactions. In the case of 1-allyl-3-(4-heptyl)urea, the branching at the 4-position of the heptyl group will influence its packing compared to a linear n-heptyl chain. Increased branching can lead to a decrease in the melting point and an increase in solubility in nonpolar solvents.

A hypothetical data table summarizing the effect of alkyl chain variation on gelation is presented below:

| Alkyl Substituent | Gelation in Heptane (Nonpolar) | Gelation in DMSO (Polar) | Dominant Intermolecular Interaction |

| n-Butyl | Good | Poor | Hydrogen Bonding |

| 4-Heptyl (parent) | Moderate | Moderate | Balanced H-Bonding & van der Waals |

| n-Dodecyl | Poor | Good | van der Waals |

| tert-Butyl | Very Poor | Very Poor | Steric hindrance disrupts both interactions |

The 4-heptyl substituent in the parent compound is achiral. However, if a chiral alkyl group, such as a chiral heptyl isomer (e.g., (R)- or (S)-heptan-3-yl), were to be introduced, this would have significant consequences for the supramolecular organization. Chirality at the molecular level can be transferred to the supramolecular level, leading to the formation of helical or twisted aggregates.

The introduction of a chiral center can influence the packing of the urea molecules, leading to a preference for a specific handedness in the resulting supramolecular polymer. This has been observed in various chiral urea and thiourea-based systems, where the chirality of the substituent dictates the helical bias of the self-assembled structures.

The stereochemistry of the chiral substituent can be a critical factor in the design of chiral catalysts and materials with chiroptical properties. For example, chiral urea derivatives have been successfully employed as organocatalysts in asymmetric synthesis, where the chiral environment created by the supramolecular assembly is responsible for the enantioselectivity of the reaction.

Modulating the Urea Core for Enhanced Chemical Functionality

The urea core itself can be modified to enhance the chemical functionality of the molecule. These modifications can alter the hydrogen-bonding capabilities, introduce new reactive sites, or impart stimuli-responsive behavior.

One approach is the introduction of additional functional groups on the nitrogen atoms of the urea. For instance, replacing one of the N-H protons with an alkyl or aryl group would create a trisubstituted urea. This modification can significantly alter the hydrogen-bonding pattern and, in some cases, can lead to increased reactivity due to steric hindrance.

Another strategy is to incorporate the urea moiety into a heterocyclic ring system. Ureido-heterocycles can exhibit different hydrogen-bonding patterns and can introduce new functionalities such as metal coordination sites or redox-active centers. This can lead to the development of stimuli-responsive materials that change their properties in response to pH, redox potential, or light.

The urea oxygen can also be replaced with a sulfur atom to form a thiourea (B124793). Thioureas are stronger hydrogen bond donors than their urea counterparts and can exhibit different self-assembly behaviors and reactivity.

Finally, the urea functionality can be acylated to form N-acyl ureas. This modification introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and can also serve as a reactive site for further chemical transformations.

N-Substitution Effects on Hydrogen Bonding Potential and Ligand Characteristics

The urea functional group is a powerful hydrogen-bonding motif, possessing two N-H donor sites and one carbonyl (C=O) oxygen acceptor site. The nature of the substituents on the nitrogen atoms significantly alters this hydrogen-bonding capability.

In 1-allyl-3-(4-heptyl)urea, both nitrogen atoms are secondary, leaving two N-H protons available for donation. The 4-heptyl group, being a saturated alkyl chain, is an electron-donating group (EDG) through induction. This effect increases the electron density on the adjacent nitrogen and, to a lesser extent, on the carbonyl oxygen, thereby enhancing the oxygen's capacity as a hydrogen bond acceptor. Conversely, the allyl group contains a C=C double bond, which can exert a mild electron-withdrawing effect compared to a saturated alkyl group, slightly increasing the acidity of its adjacent N-H proton and thus its strength as a hydrogen bond donor.

Table 1: Predicted Influence of N-Substituents on Hydrogen Bonding Parameters of 1-allyl-3-(4-heptyl)urea

| Feature | Influence of 4-Heptyl Group (Alkyl, Bulky) | Influence of Allyl Group (Alkenyl) | Predicted Outcome for 1-allyl-3-(4-heptyl)urea |

| N-H Donor Acidity | Decreased due to electron-donating inductive effect. | Slightly increased due to sp² carbon proximity. | Asymmetric donor potential between the two N-H groups. |

| C=O Acceptor Basicity | Increased due to electron-donating inductive effect. | Minimal electronic effect. | Enhanced hydrogen bond acceptor capability. |

| Supramolecular Assembly | Steric hindrance likely disrupts ordered "urea tape" formation. | Steric hindrance is less significant than the 4-heptyl group. | Tendency towards disordered hydrogen-bonded networks or weaker dimeric structures. |

As a ligand in coordination chemistry, the primary binding site would be the carbonyl oxygen. The enhanced basicity of the oxygen due to the electron-donating heptyl group would make 1-allyl-3-(4-heptyl)urea a potentially stronger Lewis base compared to ureas with electron-withdrawing substituents.

Electronic and Steric Modulation of the Urea Carbonyl Reactivity

The reactivity of the urea carbonyl group is twofold: the carbon atom is electrophilic, and the oxygen atom is nucleophilic (and a Lewis base). The N-substituents modulate both aspects.

Electrophilicity of the Carbonyl Carbon: The electron-donating nature of the 4-heptyl and, to a lesser extent, the allyl group, increases electron density at the carbonyl carbon. This reduces its electrophilicity, making it less susceptible to attack by nucleophiles compared to urea itself or ureas bearing electron-withdrawing groups. Studies on other carbonyl compounds have shown that electron-donating groups generally decrease the electrophilic character of the carbonyl carbon. nih.gov

Nucleophilicity of the Carbonyl Oxygen: The inductive effect of the alkyl groups enriches the carbonyl oxygen with electron density, enhancing its nucleophilicity and basicity. This is a crucial factor in its role as a hydrogen bond acceptor and its ability to be protonated or coordinate to metal centers.

Steric Effects: The significant steric hindrance provided by the 4-heptyl group is paramount. It shields the carbonyl carbon from the approach of nucleophiles, dramatically reducing its reactivity. This steric protection is a common strategy used in organic synthesis to control the reactivity of functional groups. Therefore, reactions involving nucleophilic attack at the carbonyl carbon of 1-allyl-3-(4-heptyl)urea would be expected to be significantly slower than for less hindered analogues. nih.govresearchgate.net The bulky substituent can also influence the stability of intermediates formed during a reaction.

Computational Studies on SRR and Development of Predictive Models for Design

While no specific computational models for 1-allyl-3-(4-heptyl)urea were found, the methodologies for such studies are well-established. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structure-reactivity relationships of substituted ureas. nih.gov

A computational analysis of 1-allyl-3-(4-heptyl)urea would typically involve:

Conformational Analysis: Identifying the lowest energy conformations of the molecule. The flexibility of the heptyl chain and rotation around the C-N bonds would result in multiple possible conformers. The relative energies of these conformers are crucial for understanding the molecule's predominant shape. wisc.edu

Electronic Structure Calculation: Determining the distribution of electron density and molecular orbitals. This can be used to calculate atomic charges, showing, for instance, the negative charge on the carbonyl oxygen and the partial positive charges on the N-H protons. researchgate.net The calculated electrostatic potential surface would visually map the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Hydrogen Bond Modeling: Simulating the formation of dimers or larger clusters to calculate the strength of the intermolecular hydrogen bonds. The binding energy of a dimer of 1-allyl-3-(4-heptyl)urea would provide a quantitative measure of its self-association tendency. rsc.org